molecular formula C13H15N3O4S3 B2913910 N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034493-69-9

N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2913910
CAS RN: 2034493-69-9
M. Wt: 373.46
InChI Key: CGEOJCGFSORRSK-UHFFFAOYSA-N
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Description

“N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Thiazole rings are common in various biologically active compounds and drugs . The compound also contains an acetamide group, which is known for its wide range of applications in medicine, biotechnology, and agriculture .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), which is instrumental in understanding the therapeutic potential of GLS inhibition for cancer treatment. Some analogs retained the potency of BPTES, presenting an opportunity to improve its aqueous solubility and demonstrating efficacy in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Agents

Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized with potential use as antimicrobial agents. These compounds have shown promising results against both bacterial and fungal strains, highlighting their significance in the development of new antimicrobial therapies (Darwish et al., 2014).

Modification for Enhanced Biological Activities

Fluorine-containing heterocyclic derivatives of acetazolamide have been developed, indicating an approach to modify medical products like acetazolamide by incorporating heterocyclic compounds with CF3 substituent for potentially enhanced biological activities (Sokolov & Aksinenko, 2012).

Optoelectronic Properties

Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated. Such studies contribute to the development of conducting polymers with potential applications in optoelectronic devices (Camurlu & Guven, 2015).

Future Directions

The future directions for this compound would depend on its intended use or biological activity. If it shows promise in preclinical or clinical trials, it could be further developed and eventually used as a therapeutic agent for various pathological conditions .

properties

IUPAC Name

N-[5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S3/c1-8(17)11-4-3-10(21-11)5-6-15-23(19,20)12-7-14-13(22-12)16-9(2)18/h3-4,7,15H,5-6H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOJCGFSORRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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